5-[4-(Trifluoromethyl)phenyl]furan-2-carbaldehyde
Overview
Description
5-[4-(Trifluoromethyl)phenyl]furan-2-carbaldehyde is an organic compound with the molecular formula C12H7F3O2 It is characterized by the presence of a furan ring substituted with a trifluoromethylphenyl group and an aldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-(Trifluoromethyl)phenyl]furan-2-carbaldehyde can be achieved through several synthetic routes. One common method involves the Knoevenagel condensation reaction, where this compound is synthesized by reacting this compound with compounds containing active methyl or methylene groups, such as malononitrile or methyl 2-cyanoacetate . Basic catalysts like sodium methoxide, potassium acetate, or piperidine are often used to facilitate this reaction .
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling reaction temperature, pressure, and the use of efficient catalysts. The compound is typically purified through recrystallization or chromatography techniques to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
5-[4-(Trifluoromethyl)phenyl]furan-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like sodium hydride (NaH) or organolithium compounds can be employed for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of 5-[4-(Trifluoromethyl)phenyl]furan-2-carboxylic acid.
Reduction: Formation of 5-[4-(Trifluoromethyl)phenyl]furan-2-methanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-[4-(Trifluoromethyl)phenyl]furan-2-carbaldehyde has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-[4-(Trifluoromethyl)phenyl]furan-2-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, contributing to its biological activity .
Comparison with Similar Compounds
Similar Compounds
5-[3-(Trifluoromethyl)phenyl]furan-2-carbaldehyde: Similar structure but with the trifluoromethyl group at a different position on the phenyl ring.
5-[2-(Trifluoromethyl)phenyl]furan-2-carbaldehyde: Another positional isomer with the trifluoromethyl group at the ortho position.
Uniqueness
5-[4-(Trifluoromethyl)phenyl]furan-2-carbaldehyde is unique due to its specific substitution pattern, which can influence its reactivity and interaction with other molecules. The para-substitution of the trifluoromethyl group can lead to distinct electronic and steric effects compared to its isomers, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
5-[4-(trifluoromethyl)phenyl]furan-2-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7F3O2/c13-12(14,15)9-3-1-8(2-4-9)11-6-5-10(7-16)17-11/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPYRAXYANHWDHL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(O2)C=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7F3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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